4-Formyl-3-hydroxy-N-methylbenzamide
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Overview
Description
4-Formyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, characterized by the presence of a formyl group at the 4-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxy-N-methylbenzamide typically involves the formylation of 3-hydroxy-N-methylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxy-N-methylbenzamide.
Reduction: 4-Hydroxymethyl-3-hydroxy-N-methylbenzamide.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
4-Formyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-hydroxy-N-methylbenzamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the formyl group, resulting in different reactivity and applications.
4-Formyl-3-hydroxybenzoic acid: Contains a carboxylic acid group instead of the N-methylamide group, leading to different chemical properties and uses.
N-Methylbenzamide: Lacks both the formyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
4-Formyl-3-hydroxy-N-methylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
1243457-63-7 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-formyl-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)6-2-3-7(5-11)8(12)4-6/h2-5,12H,1H3,(H,10,13) |
InChI Key |
XVRCCEOBXWTTFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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